5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran
Description
Properties
Molecular Formula |
C9H7BrF2O |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
5-bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H7BrF2O/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,9H,1-2H2 |
InChI Key |
KMXHNYBBKHWKEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Bromination Strategies for the Benzofuran Core
Bromination typically targets the 5-position of the benzofuran scaffold. Two primary methods dominate:
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical-initiated bromination ensures selectivity for electron-rich aromatic positions. A representative procedure involves dissolving the benzofuran precursor in carbon tetrachloride (CCl₄) with NBS (1.1 eq) and azobisisobutyronitrile (AIBN) as the radical initiator (0.1 eq). The reaction proceeds at 70–80°C for 6–8 hours, yielding 5-bromo-2,3-dihydro-1-benzofuran with >85% purity.
Key Variables :
-
Temperature : Excess heat (>90°C) promotes dibromination byproducts.
-
Solvent : CCl₄’s non-polar nature stabilizes radical intermediates.
-
Workup : Quenching with aqueous Na₂S₂O₃ removes excess bromine, followed by extraction with dichloromethane (DCM).
Electrophilic Bromination with Molecular Bromine (Br₂)
In cases requiring higher reactivity, Br₂ (1.05 eq) in acetic acid at 50°C achieves bromination in 4 hours. This method risks over-bromination but offers scalability for industrial applications.
Comparative Data :
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| NBS/AIBN | 78 | 92 | <5% dibrominated |
| Br₂/AcOH | 82 | 88 | 10–15% dibrominated |
Difluoromethylation at the 7-Position
Introducing the –CF₂H group demands careful reagent selection to avoid ring oxidation or defluorination.
Palladium-Catalyzed Cross-Coupling
A palladium/phosphine catalyst system enables coupling between 5-bromo-2,3-dihydro-1-benzofuran and difluoromethylating agents. For example:
-
Reagents : ClCF₂H (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq)
-
Yield : 65–70% after column chromatography (hexane/EtOAc 4:1).
Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with ClCF₂H and reductive elimination to form the C–CF₂H bond.
Direct Electrophilic Difluoromethylation
Using difluoromethyl triflate (CF₂HOTf) as an electrophile in the presence of a Lewis acid (e.g., BF₃·OEt₂) achieves direct substitution. This method avoids transition metals but requires anhydrous conditions.
Optimization Table :
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Temperature | 0–5°C | >10°C: Decomposition of CF₂HOTf |
| Solvent | DCM | Polar solvents (DMF) induce side reactions |
| Reaction Time | 2 hours | Prolonged time reduces yield |
Ring Saturation and Stability Considerations
The 2,3-dihydrofuran ring’s saturation is achieved via catalytic hydrogenation of the corresponding furan derivative.
Hydrogenation with Raney Nickel
-
Conditions : H₂ (50 psi), Raney Ni (10 wt%), ethanol, 25°C, 4 hours.
-
Yield : 90–95% with full retention of bromine and difluoromethyl groups.
Critical Notes :
-
Catalyst Poisoning : Residual sulfur from prior steps deactivates Raney Ni; pre-washing with dilute HCl is essential.
-
Selectivity : Pd/C catalysts may over-hydrogenate the aromatic ring, necessitating Ni-based systems.
Purification and Analytical Validation
Post-synthesis purification ensures pharmaceutical-grade purity.
Chromatographic Techniques
Spectroscopic Confirmation
Industrial-Scale Production Challenges
Scaling the synthesis introduces hurdles in reagent cost and waste management.
Chemical Reactions Analysis
Reactivity:: 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can undergo nucleophilic substitution.
Oxidation and Reduction Reactions: Depending on reaction conditions, the compound may be oxidized or reduced.
Ring-Opening Reactions: The benzofuran ring can open under specific conditions.
Bromine (Br₂): Used for bromination.
Difluoromethylating Agents: To introduce the difluoromethyl group.
Base or Acid Catalysts: Facilitate specific transformations.
Major Products:: The major products depend on the specific reaction conditions. Bromination typically yields 5-bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran as the primary product.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell survival.
Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may inhibit bacterial growth through interference with cell wall synthesis or protein function.
Organic Synthesis
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive bromine and difluoromethyl groups allow for various substitution reactions, making it a valuable building block in organic synthesis.
Materials Science
The compound's unique chemical structure has potential applications in materials science, particularly in the development of new polymers or functional materials. Its ability to undergo various chemical transformations can be exploited to create materials with specific properties for use in electronics or coatings.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran and evaluated their anticancer activities against MCF-7 cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anti-proliferative effects.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against various bacterial strains. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, suggesting its potential use as an antimicrobial agent.
Mechanism of Action
The exact mechanism by which 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Position 7 Group | Lipophilicity (LogP)↑ | Hydrogen-Bond Capacity | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | –CF₂H | High | Low | High |
| 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one | –Cl | Moderate | Moderate (via ketone) | Moderate |
| 5-Bromo-3-ethylsulfinyl-7-methyl-1-benzofuran | –CH₃ | Moderate | High (via sulfinyl) | Moderate |
| 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | –SO₂NH₂ | Low | High | Low |
Table 2: Crystallographic Parameters of Selected Analogues
Biological Activity
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with bromine and difluoromethyl substituents, which enhance its lipophilicity and metabolic stability. These modifications are crucial for increasing the compound's binding affinity to biological targets.
The biological activity of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of bromine and difluoromethyl groups can modulate these interactions, potentially leading to therapeutic effects such as:
- Anti-inflammatory activity
- Anticancer properties
- Antimicrobial effects
Anticancer Activity
Research has demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The IC50 values for related benzofuran compounds often fall within the nanomolar range, indicating potent activity against cancer cells.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran | MDA-MB-231 (TNBC) | 0.126 | |
| 5-Fluorouracil (control) | MDA-MB-231 (TNBC) | 17.02 | |
| Benzofuran Derivative A | A549 | 0.39 |
The above table illustrates the comparative efficacy of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran against established anticancer agents.
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives possess strong antibacterial activities against various strains.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran | Staphylococcus aureus | 3.12 | |
| Benzofuran Derivative B | Mycobacterium tuberculosis | 8 |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.
Case Studies
Several studies have focused on the synthesis and evaluation of benzofuran derivatives, including those similar to 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran. For example:
- Study on Anticancer Activity : A recent investigation evaluated the cytotoxic effects of various benzofuran derivatives against MDA-MB-231 cells. The study found that modifications at specific positions on the benzofuran ring significantly influenced anticancer activity, with some derivatives showing up to a 20-fold increase in selectivity towards cancer cells compared to non-cancerous cells .
- Antimicrobial Evaluation : Another study synthesized a series of benzofuryl compounds and tested them against Mycobacterium tuberculosis. The most active compounds showed MIC values as low as 2 μg/mL , indicating their potential as new treatments for resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves sequential halogenation and functionalization of the benzofuran core. For example:
Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) .
Difluoromethylation : Utilize difluoromethyl triflate or ClCF₂H in the presence of a palladium catalyst to install the difluoromethyl group at the 7-position .
- Key Considerations : Monitor reaction progress via TLC and optimize temperature (60–80°C) to avoid over-halogenation. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹⁹F NMR for difluoromethyl group) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 273.0) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for benzofuran derivatives, such as conflicting reports on anticancer efficacy?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to establish reproducibility .
- Mechanistic Studies : Use fluorescence microscopy to track cellular uptake and localization. Compare results with structurally similar analogs (e.g., 5-Bromo-3-ethylsulfinyl derivatives) to identify substituent-specific effects .
- Data Normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time) by cross-referencing with positive controls like doxorubicin .
Q. How do crystallographic studies inform the design of derivatives with enhanced stability or activity?
- Methodological Answer :
- X-Ray Diffraction : Resolve the crystal structure to identify key intermolecular interactions (e.g., π-π stacking between benzofuran rings, halogen bonding involving bromine) .
- Table 1 : Summary of Key Crystallographic Parameters (Example Data from Analogous Compounds):
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Bond Length (C-Br) | 1.89–1.92 | |
| Dihedral Angle (C-O-C) | 112.3–115.7° | |
| Halogen Bond (Br···O) | 3.15–3.30 |
- Design Implications : Modify substituents (e.g., methylsulfinyl groups) to strengthen halogen bonds, improving binding to biological targets .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces (EPS), identifying electron-deficient regions (e.g., bromine-adjacent carbons) prone to nucleophilic attack .
- Kinetic Modeling : Simulate reaction pathways for SNAr (nucleophilic aromatic substitution) using ChemDraw. Validate with experimental data (e.g., reaction rates with piperidine or thiophenol) .
Methodological Challenges and Solutions
Q. How to address low yields in difluoromethylation steps?
- Troubleshooting Guide :
- Catalyst Optimization : Screen Pd(PPh₃)₄ vs. Pd(OAc)₂; the latter may improve coupling efficiency .
- Solvent Effects : Replace DMF with DMSO to stabilize intermediates .
- Byproduct Analysis : Use GC-MS to detect side products (e.g., dehalogenated species) and adjust stoichiometry .
Q. Why do NMR spectra show unexpected splitting patterns, and how can this be resolved?
- Solution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
